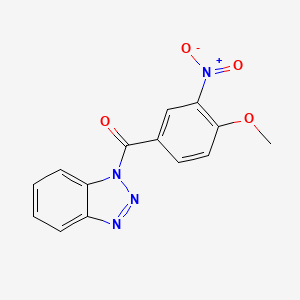![molecular formula C14H12ClN3O2 B5782942 N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide, also known as CMPI, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Wirkmechanismus
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of various proteins, including those involved in cancer cell growth and inflammation. By inhibiting HSP90, N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide disrupts the function of these proteins, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has minimal toxicity and is well-tolerated by cells and animals. N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide in lab experiments is its specificity for HSP90, which allows for targeted inhibition of cancer cell growth and inflammation. However, one limitation is the potential for off-target effects, as HSP90 is involved in the folding and stabilization of many proteins.
Zukünftige Richtungen
Future research on N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies could investigate the potential use of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide in other inflammatory diseases, such as psoriasis and inflammatory bowel disease. Finally, studies could investigate the potential for developing N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide analogs with increased potency and specificity for HSP90.
Synthesemethoden
The synthesis of N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide involves the reaction of 3-chloro-4-methylbenzoic acid with 4-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has been studied for its potential use in cancer treatment. Studies have shown that N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide has also been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-chloro-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-9-2-3-11(8-12(9)15)14(19)20-18-13(16)10-4-6-17-7-5-10/h2-8H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBDAEINRRYPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3-chloro-4-methylphenyl)carbonyl]oxy}pyridine-4-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5782893.png)

![(2-chlorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5782903.png)
![N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5782912.png)

![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![ethyl 4-{[3-(2-hydroxyphenyl)acryloyl]amino}benzoate](/img/structure/B5782940.png)
![ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)
![4-bromo-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5782949.png)
![N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B5782955.png)
![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)